METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE

Chiral Resolution Crystallography Process Chemistry

For analytical QC and chiral synthesis requiring the legally defensible (S)-Modafinil EP Impurity C, this enantiopure reference standard is irreplaceable. Substitution with the (R)-enantiomer (CAS 713134-72-6) or racemate (CAS 63547-25-1) is scientifically invalid, as EP monographs and chiral resolution protocols demand the specific (S)-stereochemistry to ensure accurate impurity quantification and process control. This pure (S)-enantiomer is essential for studying partial solid solution formation with the (R)-counterpart, a phenomenon critical to scalable chiral resolution. Use this standard to establish retention times, resolution factors, and system suitability for chiral HPLC, ensuring compliance with regulatory pharmacopeial submissions.

Molecular Formula C16H16O3S
Molecular Weight 288.361
CAS No. 865811-65-0
Cat. No. B589985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL (R)-(BENZHYDRYLSULFINYL)ACETATE
CAS865811-65-0
Synonyms2-[(S)-(Diphenylmethyl)sulfinyl]-acetic Acid Methyl Ester;  _x000B_Methyl (S)-(Benzhydrylsulfinyl)acetate; 
Molecular FormulaC16H16O3S
Molecular Weight288.361
Structural Identifiers
SMILESCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1
InChIKeyJFMZFATUMFWKEA-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-(benzhydrylsulfinyl)acetate (CAS 865811-65-0): A Chiral Sulfinyl Ester for Modafinil-Related Research and Analytical Applications


Methyl (R)-(benzhydrylsulfinyl)acetate (CAS 865811-65-0), also referred to as (S)-Modafinil Carboxylate Methyl Ester, is a chiral sulfinyl ester with the molecular formula C16H16O3S and a molecular weight of 288.36 g/mol [1]. This compound serves as a key intermediate and impurity marker in the synthesis of modafinil, a wakefulness-promoting agent [2]. Its value in scientific and industrial settings stems from its defined stereochemistry, which makes it suitable for use as a reference standard in analytical method development and as a building block in chiral synthesis [3].

Why Methyl (R)-(benzhydrylsulfinyl)acetate (CAS 865811-65-0) Cannot Be Interchanged with Its (R)-Enantiomer or Racemate in Critical Applications


Generic substitution of Methyl (R)-(benzhydrylsulfinyl)acetate with its (R)-enantiomer (CAS 713134-72-6) or the racemic mixture (CAS 63547-25-1) is scientifically unsound for several key applications. The compound's utility is intrinsically linked to its specific (S)-stereochemistry. In analytical chemistry, it serves as a defined impurity reference standard for modafinil, where the (S)-enantiomer is specifically listed [1]. In synthetic chemistry, its stereochemistry is a critical control point; for instance, a patent describes that using the (-)-enantiomer of the corresponding acid in a synthesis yields the desired levorotatory modafinil, albeit with a low yield, underscoring the unique and non-interchangeable reactivity of specific enantiomers in this pathway [2]. Furthermore, fundamental studies on the chiral discrimination of this compound class reveal that the (R) and (S) enantiomers form a partial solid solution, a phenomenon with direct implications for the efficiency and scalability of chiral resolution processes, making the selection of a single, pure enantiomer a critical factor [3].

Quantitative Differentiation Evidence for Methyl (R)-(benzhydrylsulfinyl)acetate (CAS 865811-65-0) Against Comparators


Crystal Structure and Chiral Discrimination: Partial Solid Solution Behavior vs. Ideal Conglomerate

The target compound belongs to a system where the (R) and (S) enantiomers of methyl 2-(diphenylmethylsulfinyl)acetate (DMSAM) form a partial solid solution, rather than a true conglomerate [1]. This contrasts with the behavior of an ideal conglomerate, which is often the desired state for efficient preferential crystallization. The partial solid solution behavior is characterized by partial miscibility between enantiomers in the solid state, as determined by X-ray single crystal analyses and HPLC [1].

Chiral Resolution Crystallography Process Chemistry

Synthetic Yield and Process Outcome: Comparative Reactivity of Enantiopure Acid Intermediate in Modafinil Synthesis

A patent describing the synthesis of modafinil from its acid intermediate states that reacting a 0.3 mol/L solution of (-)-DMSAM with ammonia at room temperature yields the levorotatory form of modafinil, but with a 'small yield' [1]. This is a direct, though qualitative, performance indicator. The yield is a key parameter for process economics and would be expected to differ when using the (+)-enantiomer or the racemate, though the patent does not provide comparative yield data for other stereoisomers.

Synthetic Yield Chiral Synthesis Process Optimization

Regulatory Status and Application Specificity: Enantiomer-Specific Impurity Designation

Methyl (R)-(benzhydrylsulfinyl)acetate (CAS 865811-65-0) is specifically cataloged and supplied as '(S)-Modafinil EP Impurity C' [1]. This designation under the European Pharmacopoeia (EP) is a direct, application-specific differentiation. The (R)-enantiomer (CAS 713134-72-6) and the racemate (CAS 63547-25-1) are not designated as this specific EP impurity. The use of the correct impurity standard is mandatory for analytical method validation (AMV) and quality control (QC) in the pharmaceutical industry [1].

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Key Application Scenarios for Methyl (R)-(benzhydrylsulfinyl)acetate (CAS 865811-65-0) Based on Evidence


Pharmaceutical Reference Standard for Modafinil Impurity Profiling

Procure this compound for its specific role as (S)-Modafinil EP Impurity C. It is the mandated reference standard for developing and validating HPLC or other analytical methods to detect and quantify this specific enantiomeric impurity in modafinil drug substance and product, ensuring compliance with EP monographs [1].

Chiral Building Block in Asymmetric Synthesis of Modafinil and Analogs

Use this (S)-enantiomer as a starting material for the synthesis of levorotatory modafinil or related sulfinylacetamide derivatives. While a specific yield was noted as 'small' [1], the defined stereochemistry is essential for accessing this specific enantiomeric form of the target molecule.

Fundamental Research in Chiral Crystallization and Solid-State Behavior

Employ the pure (S)-enantiomer to study the formation and properties of partial solid solutions with its (R)-counterpart. This is crucial for understanding chiral discrimination phenomena and for developing efficient crystallization-based resolution processes for this important class of sulfoxide intermediates [2].

Method Development and Validation in Chiral Chromatography

Use this enantiopure compound as a reference standard to optimize and validate chiral HPLC methods for the separation of modafinil intermediates and related sulfoxides. Its defined stereochemistry is necessary for establishing retention times, resolution factors, and system suitability parameters for analytical and preparative chiral separations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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